molecular formula C8H6Cl4 B1346832 1,4-Bis(dichloromethyl)benzene CAS No. 7398-82-5

1,4-Bis(dichloromethyl)benzene

Cat. No. B1346832
CAS RN: 7398-82-5
M. Wt: 243.9 g/mol
InChI Key: VOWDXSFJQOEFSH-UHFFFAOYSA-N
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Patent
US06992231B2

Procedure details

JP79125629 (1979) discloses a method for preparing α,α,α′,α′-tetrachloro-p-xylene by reacting 4-methyl benzaldehyde with PCl5, forming an intermediate product 4-methyl, 1-(dichloromethyl)benzene, and conducting a photochlorination reaction. This prior art method has the following reaction formula: The abovementioned reaction is a two-step reaction. Even though the first step reaction has a yield of 96.5%, the second step reaction has a very low yield. The product mixture is very difficult to be purified.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:12])[C:3]1[CH:8]=[CH:7][C:6](C(Cl)Cl)=[CH:5][CH:4]=1.CC1C=CC(C=O)=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl>>[Cl:1][CH:2]([Cl:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C1=CC=C(C=C1)C(Cl)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.